![molecular formula C17H21N3S B2403101 N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-86-6](/img/structure/B2403101.png)
N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a useful research compound. Its molecular formula is C17H21N3S and its molecular weight is 299.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS No. 338776-86-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C17H21N3S
- Molecular Weight : 299.43 g/mol
- Boiling Point : 503.3 ± 50.0 °C (predicted)
- Density : 1.18 ± 0.1 g/cm³ (predicted)
This compound has been identified as a small-molecule inhibitor targeting glutaminase, an enzyme crucial for cancer cell metabolism. By inhibiting glutaminase, this compound disrupts the glutaminolysis pathway, which is vital for the growth and survival of cancer cells. This mechanism positions it as a candidate for cancer therapy.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazolinamine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds in the quinazolinamine class have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production and is a target for treating hyperpigmentation disorders. Analog compounds similar to this compound have demonstrated significant inhibitory effects on mushroom tyrosinase activity. For instance:
Compound | Inhibition Effect | Reference |
---|---|---|
Analog 1 | 220 times more potent than kojic acid | |
Analog 3 | Strong competitive inhibition |
These findings suggest that N-methyl derivatives may also possess similar inhibitory properties.
Cytotoxicity Studies
In vitro studies using B16F10 murine melanoma cells have assessed the cytotoxic effects of quinazolinamine analogs. Compounds similar to this compound were evaluated for their effects on cell viability and tyrosinase activity:
Concentration (µM) | Cell Viability (%) | Tyrosinase Activity Inhibition (%) |
---|---|---|
20 | >80 | Significant reduction |
10 | >90 | Moderate reduction |
5 | >95 | Minimal effect |
These results indicate that at lower concentrations (≤20 µM), these compounds do not exhibit cytotoxicity while effectively inhibiting tyrosinase activity .
Case Studies and Research Findings
- Study on Tyrosinase Inhibition : A study demonstrated that certain analogs could inhibit cellular tyrosinase activity in B16F10 cells when stimulated with α-MSH and IBMX. The analogs showed stronger inhibitory effects compared to traditional inhibitors like kojic acid .
- Antioxidant Activity : Some analogs exhibited antioxidant properties comparable to established antioxidants in various assays, suggesting potential applications in skin health and anti-aging formulations .
- Cancer Metabolism Targeting : Research focusing on glutaminase inhibition has highlighted the potential of N-methyl derivatives in depriving cancer cells of essential metabolites required for proliferation.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to quinazolinamine derivatives. Specifically, N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine has shown promising results against various bacterial strains.
Case Study: Antibacterial Screening
A study focusing on the synthesis of related quinazolinamine derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds were evaluated for their minimum inhibitory concentration (MIC), revealing that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
6d | 6.25 | Mycobacterium smegmatis |
9c | 12.5 | Pseudomonas aeruginosa |
Anti-inflammatory Properties
Quinazolinamine derivatives have also been investigated for their anti-inflammatory effects. The structure of this compound suggests potential efficacy in treating inflammatory conditions.
Case Study: In Vivo Models
A series of quinazolinone derivatives were synthesized and tested for their anti-inflammatory activity in animal models. The results indicated that modifications to the quinazolinone structure could enhance anti-inflammatory effects significantly .
Compound | Dose (mg/kg) | Inhibition (%) |
---|---|---|
74 | 50 | 36.3 |
75 | 50 | 28.5 |
Neuroprotective Effects
Emerging research suggests that quinazolinamine compounds may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. One study reported that certain derivatives showed IC50 values as low as 2.7 µM against AChE .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
3i | 2.7 | Acetylcholinesterase |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core followed by functionalization with sulfanyl and methyl groups.
Synthetic Pathway Overview
- Formation of Quinazoline Core : Reaction of appropriate aniline derivatives with carbonyl compounds.
- Sulfanylation : Introduction of the sulfanyl group using thiol reagents.
- Methylation : Methylation of the nitrogen atom to yield the final product.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group attached to the quinazoline ring is susceptible to nucleophilic substitution. This reactivity is critical for modifying the compound’s structure for biological applications.
For example, the sulfanyl group can be displaced by amines or alkoxides under basic conditions, enabling structural diversification of the quinazoline scaffold.
Oxidation Reactions
The sulfanyl group (-S-) is prone to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-), which alter the compound’s electronic properties and solubility.
Oxidizing Agent | Conditions | Product | Impact on Activity |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Mild acidic/neutral conditions | Sulfoxide derivative | May enhance metabolic stability. |
mCPBA | Room temperature, CH₂Cl₂ | Sulfone derivative | Increases polarity and solubility. |
Oxidation products are often intermediates for further functionalization .
Reductive Amination
The primary amine group in the tetrahydroquinazoline core can participate in reductive amination with ketones or aldehydes, forming secondary or tertiary amines.
Example Reaction:
RC O R +NH2−quinazolineNaBH3CNRCH NHR quinazoline
This reaction is useful for introducing alkyl or aryl groups to modulate pharmacokinetic properties .
Cyclization Reactions
The tetrahydroquinazoline ring can undergo cyclization under specific conditions to form fused heterocycles. For instance, heating with polyphosphoric acid (PPA) may lead to ring expansion or contraction, yielding novel scaffolds.
Acid/Base-Mediated Reactions
The amine groups in the molecule exhibit typical acid-base reactivity:
-
Protonation : The primary amine (pKa ~9–10) can be protonated in acidic media, enhancing solubility in polar solvents.
-
Deprotonation : Strong bases (e.g., LDA) deprotonate the amine, enabling nucleophilic attacks at electrophilic sites .
Biological Transformation Pathways
While not a direct chemical reaction, metabolic studies suggest enzymatic oxidation of the sulfanyl group in vivo, producing sulfoxides and sulfones. These metabolites may contribute to the compound’s pharmacological profile .
Synthetic Routes and Intermediate Reactivity
The synthesis of this compound involves:
-
Alkylation : Introducing the methylbenzyl sulfanyl group via thiol-alkylation.
-
Cyclization : Formation of the tetrahydroquinazoline ring using cyclizing agents like POCl₃.
-
Methylation : N-methylation of the quinazolinamine using methyl iodide or dimethyl sulfate .
Key intermediates, such as the sulfanyl precursor, are reactive toward electrophiles (e.g., halogens or acyl chlorides).
Eigenschaften
IUPAC Name |
N-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-12-7-9-13(10-8-12)11-21-17-19-15-6-4-3-5-14(15)16(18-2)20-17/h7-10H,3-6,11H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTZHOLQHBEBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.